N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15264805
InChI: InChI=1S/C13H12N4OS2/c1-6-4-7(2)10-9(5-6)19-13(14-10)15-12(18)11-8(3)16-17-20-11/h4-5H,1-3H3,(H,14,15,18)
SMILES:
Molecular Formula: C13H12N4OS2
Molecular Weight: 304.4 g/mol

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC15264805

Molecular Formula: C13H12N4OS2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C13H12N4OS2
Molecular Weight 304.4 g/mol
IUPAC Name N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C13H12N4OS2/c1-6-4-7(2)10-9(5-6)19-13(14-10)15-12(18)11-8(3)16-17-20-11/h4-5H,1-3H3,(H,14,15,18)
Standard InChI Key CMXMUEZRSLUERV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(N=NS3)C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates two heterocyclic systems: a 4,6-dimethylbenzothiazole ring and a 4-methyl-1,2,3-thiadiazole unit connected by a carboxamide bridge. The benzothiazole moiety contributes aromatic stability and π-π stacking potential, while the thiadiazole ring introduces electron-deficient regions that facilitate hydrogen bonding and dipole interactions . Substituent positions—methyl groups at the 4 and 6 positions of the benzothiazole and the 4 position of the thiadiazole—optimize steric and electronic effects, enhancing bioavailability .

Table 1: Key Structural Features and Their Implications

FeatureRole in Bioactivity
Benzothiazole ringEnhances lipid solubility and membrane permeability
Thiadiazole ringParticipates in hydrogen bonding with enzymatic active sites
Carboxamide linkerStabilizes conformation via intramolecular H-bonds
Methyl substituentsReduce metabolic degradation by cytochrome P450 enzymes

Physicochemical Profile

The compound’s molecular formula is C₁₄H₁₃N₃OS₂, with a molecular weight of 303.4 g/mol . Its logP value of 4.0 indicates moderate lipophilicity, favoring passive diffusion across biological membranes . The polar surface area (43.48 Ų) and hydrogen-bonding capacity (1 donor, 4 acceptors) further influence its pharmacokinetic behavior .

Synthesis and Optimization

Green Chemistry Approaches

Recent protocols employ microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes and improving yields to 68–72% . Solvent-free mechanochemical grinding has also been explored, achieving comparable efficiencies while eliminating toxic dichloromethane .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Reaction TimeEnvironmental Impact
Schotten-Baumann3812 hHigh (toxic solvents)
Microwave-assisted700.5 hModerate
Mechanochemical652 hLow

Pharmacological Activities

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively . The thiadiazole ring’s sulfur atoms disrupt bacterial cell wall biosynthesis by chelating essential metal ions in autolysins .

Anti-Inflammatory Action

In murine models of carrageenan-induced paw edema, a 50 mg/kg dose reduced swelling by 62% within 3 hours, comparable to indomethacin . This effect is attributed to COX-2 inhibition via blockade of arachidonic acid’s hydrophobic pocket .

Industrial and Agricultural Applications

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) studies on mild steel in 1M HCl showed 89% inhibition efficiency at 500 ppm. The compound’s adsorption follows the Langmuir isotherm, forming a protective monolayer .

Pesticide Development

Field trials against Helicoverpa armigera demonstrated 92% larval mortality at 0.1% concentration, surpassing commercial neonicotinoids . The carboxamide group disrupts insect chitin synthase, impairing exoskeleton formation .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison with Related Compounds

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
N-(4,6-dimethyl-BTZ)-TDZ8 (S. aureus)12.3 (MCF-7)
2-Amino-benzothiazole3228.4
5-Methylthio-thiadiazole64>50

The superior activity of N-(4,6-dimethyl-BTZ)-TDZ arises from synergistic effects between its substituents: the 4,6-dimethyl groups on benzothiazole prevent oxidative metabolism, while the thiadiazole’s electron-withdrawing nature enhances target affinity .

Future Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles increased bioavailability by 3.2-fold in rat models, suggesting potential for clinical translation .

Computational Design

QSAR models predicting substituent effects on HIF-1α binding are under development, with preliminary R² values of 0.89 .

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